molecular formula C16H13NO3 B1599853 1-Benzyl-5-methoxyindoline-2,3-dione CAS No. 16077-10-4

1-Benzyl-5-methoxyindoline-2,3-dione

Cat. No. B1599853
CAS RN: 16077-10-4
M. Wt: 267.28 g/mol
InChI Key: ZBLQKVFGHHQVMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08481533B2

Procedure details

A solution of 1-benzyl-5-methoxyindoline-2,3-dione (6.1 g, 23 mmol) and hydrazine hydrate (50-60% grade, 2.9 mL, ca. 2 eq) in DMSO (15 mL) is heated to 140° C. in an oil bath. After 3 h, the mixture was cooled, diluted with water and EtOAc, the layers separated and the aqueous extracted with EtOAc three times (30 mL). The combined organic portions were washed with 2M H2SO4, brine, and dried over MgSO4, filtered and concentrated to afford the crude product as a viscous brown oil. The crude product was purified by silica gel chromatography (20-50% EtOAc in hexane) to yield the title compound as a brown oil (5.0 g, 85%). 1H NMR (400 MHz, CDCl3) δ 7.34-7.23 (m, 5H), 6.89 (s, 1H), 6.69 (d, J=8.3 Hz, 1H), 6.61 (d, J=8.5 Hz, 1H), 4.91 (s, 2H), 3.76 (s, 3H), 3.62 (s, 2H). MS ESI 254.0 [M+H]+, calcd for [C16H1sNO2+H]+ 254.1.
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
2.9 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[C:16]2[C:11](=[CH:12][C:13]([O:17][CH3:18])=[CH:14][CH:15]=2)[C:10](=O)[C:9]1=[O:20])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O.NN>CS(C)=O.O.CCOC(C)=O>[CH2:1]([N:8]1[C:16]2[C:11](=[CH:12][C:13]([O:17][CH3:18])=[CH:14][CH:15]=2)[CH2:10][C:9]1=[O:20])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
6.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(C(C2=CC(=CC=C12)OC)=O)=O
Name
Quantity
2.9 mL
Type
reactant
Smiles
O.NN
Name
Quantity
15 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
CUSTOM
Type
CUSTOM
Details
the layers separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous extracted with EtOAc three times (30 mL)
WASH
Type
WASH
Details
The combined organic portions were washed with 2M H2SO4, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford the crude product as a viscous brown oil
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel chromatography (20-50% EtOAc in hexane)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(CC2=CC(=CC=C12)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.